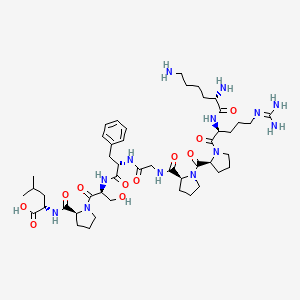![molecular formula C12H12N2O2 B3029654 [2,2'-Bipyridine]-6,6'-diyldimethanol CAS No. 74065-63-7](/img/structure/B3029654.png)
[2,2'-Bipyridine]-6,6'-diyldimethanol
Overview
Description
[2,2’-Bipyridine]-6,6’-diyldimethanol is a chemical compound that belongs to the family of bipyridine derivatives It is characterized by the presence of two pyridine rings connected by a single bond, with hydroxymethyl groups attached to the 6 and 6’ positions of the bipyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridine]-6,6’-diyldimethanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2’-bipyridine, which is then functionalized to introduce hydroxymethyl groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain [2,2’-Bipyridine]-6,6’-diyldimethanol in high purity.
Industrial Production Methods
In an industrial setting, the production of [2,2’-Bipyridine]-6,6’-diyldimethanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Catalysts and Reagents: Specific catalysts and reagents are employed to enhance the efficiency of the synthesis.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bipyridine]-6,6’-diyldimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The bipyridine core can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
[2,2’-Bipyridine]-6,6’-diyldimethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and electronic properties.
Biology: The compound is investigated for its potential as a fluorescent probe for biological imaging and as a chelating agent for metal ions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of metal-based drugs.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of [2,2’-Bipyridine]-6,6’-diyldimethanol involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, including:
Metal Ion Chelation: The compound binds to metal ions, altering their reactivity and availability in biological and chemical systems.
Electron Transfer: The bipyridine core facilitates electron transfer processes, which are crucial in catalytic and redox reactions.
Fluorescence: The compound exhibits fluorescence properties, making it useful as a probe in imaging applications.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Lacks the hydroxymethyl groups, making it less versatile in certain applications.
4,4’-Bipyridine: Has a different substitution pattern, affecting its coordination chemistry and reactivity.
1,10-Phenanthroline: Another bidentate ligand with a different ring structure, offering distinct electronic properties.
Uniqueness
[2,2’-Bipyridine]-6,6’-diyldimethanol is unique due to the presence of hydroxymethyl groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring specific functionalization and coordination properties.
Properties
IUPAC Name |
[6-[6-(hydroxymethyl)pyridin-2-yl]pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-7-9-3-1-5-11(13-9)12-6-2-4-10(8-16)14-12/h1-6,15-16H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXWTRNMAUTZNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=CC(=N2)CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


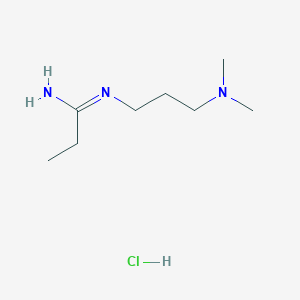
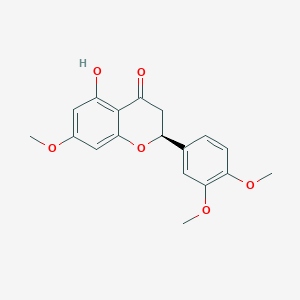
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3029577.png)
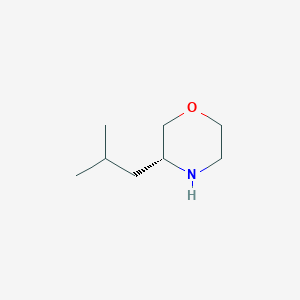
![1-[2-(2,4-Dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]-1,2,4-triazole](/img/structure/B3029580.png)
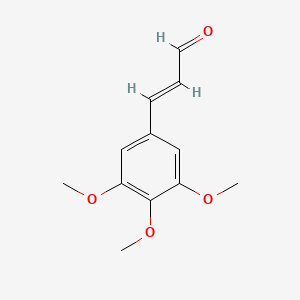
![Tert-butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate](/img/structure/B3029583.png)
![(4R,10S,12R)-7-Hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one](/img/structure/B3029584.png)
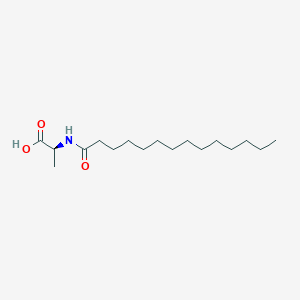
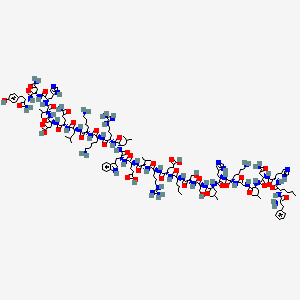
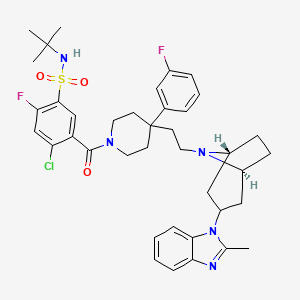
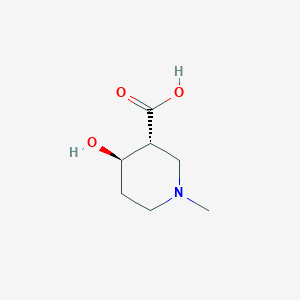
![Propanoic acid, 3-[[bis(1-methylethoxy)phosphinothioyl]thio]-, ethyl ester](/img/structure/B3029592.png)
